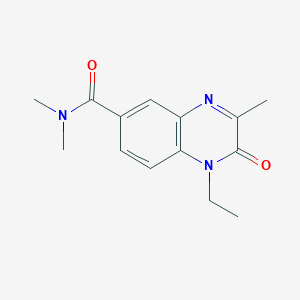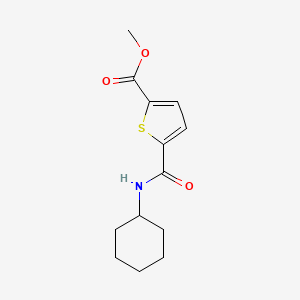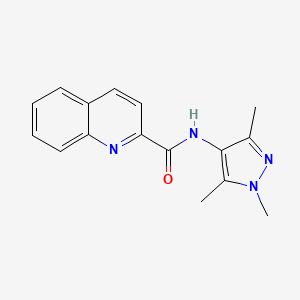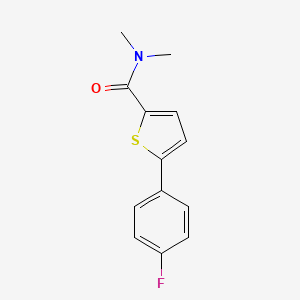![molecular formula C14H14N2O B7475967 N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide, also known as Mecam, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of COX-2 and NOS, which are involved in the production of inflammatory mediators and reactive oxygen species. It has also been found to modulate the activity of the NMDA receptor, which plays a key role in synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators and reactive oxygen species, which are involved in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It has also been found to enhance neuronal survival and synaptic plasticity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-[(2-methylphenyl)methyl]pyridine-3-carboxamide. One potential area of research is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects, which may lead to the development of new therapies for neurological and inflammatory disorders. Additionally, the potential role of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide in cancer therapy warrants further investigation.
Synthesemethoden
The synthesis of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 2-methylbenzylamine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and the N-methyl-D-aspartate (NMDA) receptor.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-2-3-6-12(11)10-16-14(17)13-7-4-8-15-9-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGCHSDNEZBNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)

